molecular formula C31H24O3 B8746479 2,5-Bis(4-methoxyphenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one CAS No. 38268-21-2

2,5-Bis(4-methoxyphenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one

Cat. No. B8746479
Key on ui cas rn: 38268-21-2
M. Wt: 444.5 g/mol
InChI Key: DURKLCIFQNJMIT-UHFFFAOYSA-N
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Patent
US06303733B1

Procedure details

Equivalent weights of benzil and the 1,3-bis(4-methoxyphenyl)propanone prepared in the first step are dissolved in, for example, alcohol and heated to incipient boiling. A condensation reaction is initiated by the addition of a small amount of an aqueous potassium hydroxide solution. The solution is heated at reflux to form a purple-black slurry which on purification results in an excellent yield (91%) of purple-colored crystalline 2,5-bis (4-methoxyphenyl)-3,4-diphenylcyclopentadienone, or α,α′-bis(4-methoxy)-tetracyclone, melting at approximately 186-188° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([CH2:25][C:26](=[O:36])[CH2:27][C:28]2[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[CH:30][CH:29]=2)=[CH:21][CH:20]=1.[OH-].[K+]>>[CH3:35][O:34][C:31]1[CH:30]=[CH:29][C:28]([C:27]2[C:26](=[O:36])[C:25]([C:22]3[CH:21]=[CH:20][C:19]([O:18][CH3:17])=[CH:24][CH:23]=3)=[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:9]=2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:33][CH:32]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(CC1=CC=C(C=C1)OC)=O
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to incipient boiling
CUSTOM
Type
CUSTOM
Details
A condensation reaction
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
to form a purple-black slurry which
CUSTOM
Type
CUSTOM
Details
on purification
CUSTOM
Type
CUSTOM
Details
results in

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C(C(=C(C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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